2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro-
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Overview
Description
Preparation Methods
The synthesis of 2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Scientific Research Applications
2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The morpholine group may enhance its solubility and bioavailability .
Comparison with Similar Compounds
2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- can be compared with similar compounds such as:
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furancarboxamide: This compound has a chloro group instead of a nitro group, which may alter its chemical and biological properties.
2-Furancarboxamide, N-methyl-: This compound lacks the morpholine and nitro groups, making it less complex and potentially less active in biological systems.
These comparisons highlight the unique structural features and potential advantages of 2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- in various applications.
Properties
CAS No. |
831203-63-5 |
---|---|
Molecular Formula |
C15H15N3O5 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C15H15N3O5/c19-15(13-4-5-14(23-13)18(20)21)16-11-2-1-3-12(10-11)17-6-8-22-9-7-17/h1-5,10H,6-9H2,(H,16,19) |
InChI Key |
JLJGABMGRBPQFR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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